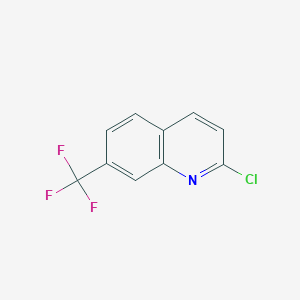

2-Chloro-7-(trifluoromethyl)quinoline

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. This class of molecules is of paramount importance in both chemical and biological sciences. rsc.orgnih.gov Their structural subunits are found in a vast array of natural products, including vitamins, hormones, and antibiotics. biosynth.comwiley-vch.de In medicinal chemistry, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. biosynth.com Consequently, nitrogen-containing heterocycles form the core of numerous pharmaceutical drugs, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. biosynth.comwiley-vch.de Beyond medicine, their unique electronic properties make them valuable in materials science for applications such as dyes, polymers, and corrosion inhibitors. wiley-vch.de

Historical Evolution of Quinoline (B57606) Chemistry and its Research Prominence

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history. hoffmanchemicals.com It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. researchgate.net The development of synthetic methods, most notably the Skraup synthesis in 1880, propelled the field forward, allowing for the creation of a wide variety of quinoline derivatives. hoffmanchemicals.comresearchgate.net The discovery of the potent antimalarial properties of quinine (B1679958), a naturally occurring quinoline alkaloid, marked a pivotal moment in the history of medicine and cemented the importance of the quinoline scaffold. nih.gov This led to the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine (B1676156). uni.lu Today, quinoline chemistry remains a vibrant area of research, with continuous development of more efficient and environmentally friendly synthetic protocols. researchgate.netorganic-chemistry.org

Academic Rationale for Investigating Halogenated and Trifluoromethylated Quinoline Derivatives

The strategic introduction of halogen atoms (F, Cl, Br, I) and trifluoromethyl (-CF₃) groups onto the quinoline scaffold is a common and powerful strategy in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is of significant interest due to its unique properties. nih.gov It is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. tsijournals.com The incorporation of a trifluoromethyl group can lead to compounds with improved biological activities, including anticancer and antiviral properties. tsijournals.comsapub.org Similarly, the installation of a chlorine atom provides a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.govbldpharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547753 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83183-56-6 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 2 Chloro 7 Trifluoromethyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring towards substitution is dictated by the electronic nature of its two constituent rings and the influence of attached functional groups. In general, electrophilic substitution on the quinoline nucleus occurs preferentially on the more electron-rich benzene (B151609) ring, typically at the C-5 and C-8 positions, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. uop.edu.pkquimicaorganica.org For 2-Chloro-7-(trifluoromethyl)quinoline, this deactivation is intensified. The trifluoromethyl (-CF3) group at the C-7 position is a powerful electron-withdrawing group, further reducing the electron density of the carbocyclic ring and making electrophilic aromatic substitution challenging. mdpi.com Any such reaction would require vigorous conditions, with substitution likely directed to the C-5 position, the least deactivated site on the benzenoid ring.

Conversely, the quinoline system is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions of the pyridine ring, which are electronically deficient. uop.edu.pkresearchgate.net The presence of the -CF3 group at C-7 enhances the electrophilicity of the entire ring system, making it more prone to nucleophilic attack. While the primary site for nucleophilic displacement is the C-2 position bearing the chloro leaving group (discussed in section 3.2), nucleophilic substitution of a hydrogen atom (SNH) at other activated positions is also a known reaction for electron-poor heterocycles, often proceeding under specific catalyst-free conditions. rsc.org

Halogen Displacement Reactions at the C-2 and C-4 Positions

The chlorine atom at the C-2 position of this compound is the most reactive site for nucleophilic substitution. The C-2 and C-4 positions of the quinoline ring are inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This effect is significantly amplified by the additional deactivating influence of the 7-trifluoromethyl group, making the C-2 carbon highly electrophilic and the attached chlorine a good leaving group.

A wide array of nucleophiles can displace the C-2 chlorine. These reactions are fundamental for the further functionalization of the quinoline scaffold. Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines to yield 2-aminoquinoline (B145021) derivatives. These reactions often proceed under thermal conditions or with catalysis. nih.gov

Alkoxylation: Treatment with alkoxides, such as sodium methoxide, results in the formation of 2-alkoxyquinolines. researchgate.net

Thiolation: Reaction with thiols or thiolate anions provides 2-thioether-substituted quinolines. mdpi.com

Azidation: Displacement by azide (B81097) ions (e.g., from sodium azide) yields 2-azidoquinolines, which are versatile intermediates for synthesizing other nitrogen-containing heterocycles. mdpi.com

The reactivity of 2-chloroquinolines in these SNAr reactions is well-established, and the presence of a strong electron-withdrawing group like -CF3 invariably facilitates these transformations by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net While the outline mentions the C-4 position, this specific molecule lacks a halogen at that site. However, in related dihaloquinolines, the C-4 position is generally more reactive towards nucleophilic displacement than the C-2 position. researchgate.netnih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the quinoline skeleton, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The C-2 chlorine atom of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups.

The Suzuki-Miyaura coupling reaction involves the coupling of the chloroquinoline with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a robust method for creating C(sp²)–C(sp²) bonds. While aryl bromides and iodides are more reactive, conditions have been developed to effectively use less reactive aryl chlorides. organic-chemistry.org For a substrate like this compound, typical catalysts might include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) with suitable phosphine (B1218219) ligands. nih.govresearchgate.net

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond by coupling the chloroquinoline with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The resulting 2-alkynylquinolines are valuable synthetic intermediates. nih.govresearchgate.net The mild conditions of the Sonogashira reaction make it suitable for the synthesis of complex molecules. wikipedia.org

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃, Na₂CO₃ | DMF, Dioxane/H₂O | Aryl/Vinyl Boronic Acids |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Triethylamine, Diisopropylamine | THF, DMF | Terminal Alkynes |

Other Coupling and Condensation Reactions for Quinoline Functionalization

Beyond Suzuki and Sonogashira reactions, other coupling methods can be employed to diversify the quinoline core. For instance, after initial nucleophilic substitution of the C-2 chlorine with an amine (e.g., to form 2-amino-7-(trifluoromethyl)quinoline), the resulting amino group can participate in condensation reactions. Reaction with aldehydes or ketones can form Schiff bases (imines), which are themselves versatile intermediates. beilstein-journals.orgbeilstein-archives.org

Furthermore, if a formyl group is present on the quinoline ring (e.g., introduced via a Vilsmeier-Haack reaction on a suitable precursor), it can undergo condensation with various nucleophiles. For example, condensation with phenylhydrazine (B124118) can yield hydrazone derivatives. nih.govresearchgate.net These reactions demonstrate how initial modifications can open pathways to a wide range of more complex structures.

Reactivity of the Trifluoromethyl Group and its Chemical Modifications

The trifluoromethyl (-CF3) group is one of the most stable functional groups in organic chemistry. mdpi.com Its presence on the quinoline ring at the C-7 position primarily serves to modulate the electronic properties of the molecule rather than acting as a reactive site. The high strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) makes the -CF3 group exceptionally resistant to chemical and metabolic degradation. mdpi.com

Direct chemical modification of the trifluoromethyl group is exceedingly difficult and requires harsh reaction conditions that are often incompatible with the rest of the molecule. It is generally considered inert to the common reagents used for modifying the quinoline core. While some nucleophilic substitution reactions can replace a -CF3 group on certain aromatic systems, this is not a common transformation for this scaffold. Therefore, in the context of the chemical transformations of this compound, the -CF3 group is best regarded as a stable, strongly electron-withdrawing substituent that activates the quinoline ring for nucleophilic attack and deactivates it towards electrophilic attack.

Reactivity of the Nitrogen Heterocycle within the Quinoline System

The nitrogen atom at position 1 of the quinoline ring retains its fundamental heterocyclic character, although its reactivity is tempered by the molecule's substituents. The key reactions involving the nitrogen atom are:

Basicity and Salt Formation: The nitrogen atom possesses a lone pair of electrons, rendering it basic. It can be protonated by acids to form quinolinium salts. uop.edu.pk However, the electron-withdrawing effects of both the C-2 chlorine and the C-7 trifluoromethyl group significantly reduce the electron density on the nitrogen, making this compound a considerably weaker base than unsubstituted quinoline.

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary N-alkylquinolinium salts. This reaction introduces a positive charge into the heterocyclic ring, further activating it towards nucleophilic attack.

N-Oxidation: The nitrogen can be oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding this compound N-oxide. The formation of an N-oxide can alter the substitution pattern of the ring system in subsequent reactions.

These reactions are characteristic of the pyridine-like nitrogen within the quinoline framework and remain important pathways for modifying the molecule's properties and reactivity.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 7 Trifluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Chloro-7-(trifluoromethyl)quinoline by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these aromatic protons are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. The protons on the pyridine (B92270) ring (at positions 3 and 4) and the benzene (B151609) ring (at positions 5, 6, and 8) will appear in the aromatic region, typically between 7.0 and 8.5 ppm.

Based on analyses of similar quinoline structures, the proton at position 8 is often the most downfield-shifted due to its proximity to the nitrogen atom. The coupling patterns (singlets, doublets, triplets) will arise from spin-spin interactions between adjacent protons, providing critical information about their relative positions on the quinoline core. For instance, data from related compounds like 7-chloro-9-(trifluoromethyl)-1,2,3,4-tetrahydroacridine show aromatic protons in the range of 7.62 to 8.13 ppm wiley-vch.de.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | Doublet | ~8.5 - 9.0 |

| H-4 | 8.0 - 8.2 | Doublet | ~8.5 - 9.0 |

| H-5 | 7.8 - 8.0 | Doublet | ~8.0 - 8.5 |

| H-6 | 7.6 - 7.8 | Doublet of doublets | ~8.0, ~1.5 |

| H-8 | 8.2 - 8.4 | Singlet (or small doublet) | N/A |

Carbon (¹³C) NMR

The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound skeleton. The carbon atom of the trifluoromethyl group (CF₃) will also be observable, often as a quartet due to coupling with the three fluorine atoms. The chemical shifts are highly dependent on the electronic environment. The carbon attached to the chlorine (C-2) and the carbon attached to the CF₃ group (C-7) will be significantly affected. The C-2 signal is expected to be downfield due to the electronegativity of chlorine. The CF₃ carbon signal appears at a characteristic upfield position but is split into a quartet.

Analysis of related compounds such as 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline shows carbon signals for the quinoline ring appearing between δ 119 and 163 ppm wiley-vch.de. The quaternary carbon bearing the trifluoromethyl group in similar structures is often found around 130-134 ppm, while the carbon attached to chlorine is typically in the 149-152 ppm range.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 150 - 153 | Singlet |

| C-3 | 122 - 125 | Singlet |

| C-4 | 137 - 140 | Singlet |

| C-4a | 127 - 130 | Singlet |

| C-5 | 128 - 131 | Singlet |

| C-6 | 125 - 128 | Quartet (small J) |

| C-7 | 132 - 135 | Quartet (large J) |

| C-8 | 126 - 129 | Quartet (small J) |

| C-8a | 147 - 150 | Singlet |

| CF₃ | 120 - 124 | Quartet (large J) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing the fluorine nuclei. For this compound, this analysis will show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. In related trifluoromethyl-substituted quinolines, the ¹⁹F signal typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃ wiley-vch.de. For example, 6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline exhibits a ¹⁹F chemical shift at -62.1 ppm wiley-vch.de. The precise shift provides confirmation of the electronic nature of the substituted quinoline ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic "fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1620-1450 cm⁻¹ region. The most prominent features will be the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, which are typically found in the 1350-1100 cm⁻¹ range. The C-Cl stretching vibration will appear at lower wavenumbers, generally in the 800-600 cm⁻¹ region. IR spectra of related compounds like 6-chloro-2-phenyl-4-(trifluoromethyl)quinoline show key bands at 1611, 1550, and 1492 cm⁻¹ wiley-vch.de.

Table 3: Predicted Key IR Absorption Bands for this compound (Note: Data are predictive based on general spectroscopic principles and data from analogous compounds.)

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1580 | C=C / C=N Ring Stretch | Medium-Strong |

| 1570 - 1450 | C=C / C=N Ring Stretch | Medium-Strong |

| 1350 - 1100 | C-F Stretch (CF₃) | Very Strong |

| 800 - 600 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns. The compound has a monoisotopic mass of 231.00626 Da uni.lu.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₀H₅ClF₃N. In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 231. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺˙ and [M+2]⁺˙ peaks in an approximate 3:1 ratio) would be expected.

Predicted collision cross section (CCS) values, which relate to the ion's shape, have been calculated for various adducts. For example, the predicted CCS for the protonated molecule [M+H]⁺ is 141.5 Ų uni.lu. Common fragmentation pathways would likely involve the loss of a chlorine atom (Cl˙) or the trifluoromethyl group (CF₃˙), leading to significant fragment ions in the spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound (Source: PubChemLite, predicted data) uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 231.00571 |

| [M+H]⁺ | 232.01354 |

| [M+Na]⁺ | 253.99548 |

| [M-H]⁻ | 229.99898 |

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring gives rise to strong absorption in the UV region. Typically, quinoline derivatives exhibit multiple bands corresponding to π → π* transitions. Studies on trifluoromethylated quinoline-phenol Schiff bases show these transitions occur in the 250-400 nm range beilstein-journals.org. An additional, lower energy n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, often as a shoulder on the main absorption bands beilstein-journals.org.

Quinoline and its derivatives are often fluorescent nih.gov. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence emission. The position and quantum yield of this emission are sensitive to the molecular structure and the solvent environment beilstein-journals.org. The presence of the electron-withdrawing trifluoromethyl group can influence the photophysical properties, including the Stokes shift (the difference between the absorption and emission maxima) beilstein-journals.org.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal of sufficient quality is grown, it would be analyzed by X-ray diffraction. The resulting diffraction pattern would allow for the determination of key crystallographic parameters.

Although specific experimental data for this compound is not available in the cited literature, a typical crystallographic study would aim to report the parameters listed in the conceptual table below.

Conceptual Data Table: Crystallographic Parameters for this compound

| Parameter | Description | Hypothetical Data |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The specific symmetry group of the crystal structure. | Data not available |

| a, b, c (Å) | The dimensions of the unit cell edges. | Data not available |

| α, β, γ (°) | The angles of the unit cell. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | Data not available |

This table is for illustrative purposes only. No experimental data for this compound has been published.

The analysis would reveal the planarity of the quinoline ring system and the precise geometry of the trifluoromethyl group and its orientation relative to the ring. Furthermore, it would identify any significant intermolecular interactions, such as π–π stacking between the aromatic rings, which govern the crystal packing.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound would offer insight into its electron-donating or -accepting capabilities. Techniques such as cyclic voltammetry are instrumental in determining the oxidation and reduction potentials of a molecule.

In a typical experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte and subjected to a varying potential. The resulting current is measured and plotted against the applied potential. From this voltammogram, one can determine the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent would be expected to influence these redox potentials significantly, generally making the compound more difficult to oxidize and easier to reduce compared to unsubstituted quinoline.

The reversibility of the redox processes can also be assessed, indicating the stability of the radical ions formed upon electron transfer. However, no specific experimental studies detailing the redox behavior or providing precise potential values for this compound have been found in the public scientific literature.

Conceptual Data Table: Electrochemical Properties of this compound

| Parameter | Description | Hypothetical Data |

| Oxidation Potential (Epa) | The potential at which oxidation occurs. | Data not available |

| Reduction Potential (Epc) | The potential at which reduction occurs. | Data not available |

| Solvent/Electrolyte | The conditions under which the measurement is taken. | Data not available |

| Scan Rate (mV/s) | The rate at which the potential is swept. | Data not available |

This table is for illustrative purposes only. No experimental data for this compound has been published.

Computational and Theoretical Studies on 2 Chloro 7 Trifluoromethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Such calculations are fundamental to predicting reactivity, spectroscopic signatures, and stability.

DFT calculations offer a detailed picture of a molecule's electronic landscape. Key insights are derived from the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. researchgate.net

In studies of related compounds like 6-chloroquinoline (B1265530), DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to analyze these properties. researchgate.net The HOMO is the region most likely to donate an electron, while the LUMO is the most likely to accept one. researchgate.net The distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attacks. For instance, in a related molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO is localized over the entire molecule, while the LUMO is concentrated on the quinoline (B57606) ring system, suggesting its susceptibility to nucleophilic addition.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize charge distribution. These surfaces map the electrostatic potential onto the electron density, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). dergi-fytronix.com For quinoline derivatives, the nitrogen atom typically represents a region of high negative potential. dergi-fytronix.com

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Computational Parameter | Value (eV) |

| HOMO Energy | -0.207 |

| LUMO Energy | -0.077 |

| Energy Gap (ΔE) | 0.130 |

Note: Data is representative of a substituted quinoline derivative (Compound E from a study on antibacterial agents) and illustrates the typical outputs of DFT calculations. researchgate.net

Computational methods are used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For flexible molecules, this involves scanning the potential energy surface by rotating specific dihedral angles. A study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a molecule with a rotatable carbaldehyde group, utilized DFT (B3LYP/6-311++G(d,p)) to identify two stable conformers. dergi-fytronix.com The energy difference between these conformers was calculated to determine their relative populations at room temperature. The more stable conformer is the one with the lower total energy. dergi-fytronix.com Although 2-Chloro-7-(trifluoromethyl)quinoline itself has limited conformational flexibility, this type of analysis is crucial for substituted derivatives to understand their preferred shapes.

Table 2: Calculated Energy Differences for Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde

| Parameter | Value |

| Energy Difference (ΔE+ZPV) | 13.4 kJ mol⁻¹ |

| Total Stabilization Energy Difference (NBO) | 22.2 kJ mol⁻¹ |

Source: Data from a DFT study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergi-fytronix.com

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while methods like the Gauge-Invariant Atomic Orbital (GIAO) are used for Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.neteurjchem.com

Studies on compounds like 6-chloroquinoline and other substituted quinolines have shown a strong correlation between predicted and experimental spectra. researchgate.net TD-DFT calculations can help assign electronic transitions observed in UV-Vis spectra, while calculated NMR shifts, when referenced against a standard like tetramethylsilane, often match experimental values with high accuracy. researchgate.neteurjchem.com This predictive power is invaluable for structural elucidation and for understanding how substitutions, such as the chloro and trifluoromethyl groups, influence the spectroscopic properties of the quinoline core.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule, over time. For quinoline derivatives designed as potential drugs, MD simulations are used to study the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal how a ligand like a quinoline derivative binds to a protein target, assessing the stability of the interaction by monitoring parameters like the root-mean-square deviation (RMSD) of the complex. nih.gov Analysis of residue flexibility (RMSF), solvent accessible surface area (SASA), and binding free energy can further elucidate the strength and nature of the interaction. nih.gov For example, MD simulations of quinoline-based protease inhibitors have been used to confirm the stability of the ligand within the enzyme's binding site and to analyze the network of hydrogen bonds that stabilize the complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of new compounds and for guiding the design of more potent molecules.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinoline derivatives. nih.gov In a study on styrylquinoline derivatives as anticancer agents, CoMSIA contour maps indicated that hydrophobic substituents at the C-7 position of the quinoline ring would increase anticancer activity. This finding is directly relevant to this compound, as both the chloro and trifluoromethyl groups are hydrophobic. The yellow contours in the CoMSIA model highlighted this region, suggesting that the presence of such groups is favorable for activity. Similarly, a QSAR study on quinoline derivatives for anti-malarial activity also identified the substitution at position 7 as a key factor influencing the inhibition of P. falciparum. nih.gov

Table 3: Summary of QSAR Findings for Quinoline Derivatives

| QSAR Model | Finding Related to C-7 Position | Implication for this compound |

| CoMSIA (Anticancer) | Hydrophobic substituents are favorable for increased activity. | The chloro and trifluoromethyl groups are hydrophobic, suggesting potentially favorable activity. |

| 2D/3D-QSAR (Antimalarial) | The presence of a halogen atom (hydrophobic group) at position 7 is associated with higher activity in the most active compounds. nih.gov | The chloro group at C-7 fits the profile of highly active compounds in the model. |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand binding. Docking studies on numerous quinoline derivatives have revealed key interactions that stabilize their binding to various protein targets, including enzymes like HIV reverse transcriptase, c-Met, and VEGFR-2. nih.govnih.gov

These studies consistently show that the quinoline scaffold is a privileged structure for fitting into ATP-binding sites of kinases. nih.gov Common interactions include:

Hydrogen Bonds: The quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, often interacting with hinge region residues of kinases, such as Met residues. nih.gov

π-π Stacking: The aromatic quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the binding pocket. nih.gov

Hydrophobic Interactions: Substituents on the quinoline ring, such as the chloro group at C-7, can form hydrophobic or van der Waals interactions with nonpolar residues, further anchoring the ligand in the active site.

For instance, docking of a styrylquinoline with a chloro group at C-7 into the p53 protein revealed a Pi-Alkyl interaction of a hydrophobic nature involving this substituent.

Table 4: Examples of Protein-Ligand Interactions for Quinoline Derivatives from Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| SARS-CoV-2 Mpro | His41, Glu166, Gln189 | Hydrogen Bonding, π-interaction | nih.gov |

| p53 | GLN A:97, SER A:266, ASP A:265 | Hydrogen Bonding, Pi-Anion, Pi-Alkyl | |

| c-Met Kinase | Tyr1159, Met1160 | π-π stacking, Hydrogen Bonding | nih.gov |

| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding | nih.gov |

| HIV Reverse Transcriptase | LYS 101, ILE-180, LEU-100 | Hydrogen Bonding | nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational investigations into the reaction mechanisms of quinoline derivatives typically focus on identifying the lowest energy pathway from reactants to products. This involves mapping out the potential energy surface (PES) of the reaction. Key points on the PES include local minima, which correspond to reactants, intermediates, and products, and saddle points, which represent transition states. The energy difference between the reactants and the highest energy transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

A primary reaction type for this compound is nucleophilic aromatic substitution (SNAr), where the chloride at the C2 position is displaced by a nucleophile. The C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. The trifluoromethyl group at the C7 position, being a strong electron-withdrawing group, further enhances the electrophilicity of the quinoline ring system, although its effect on the C2 position is mediated through the aromatic system.

A computational study of an SNAr reaction on this compound would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure is performed. For an SNAr reaction, this would be the Meisenheimer complex, a high-energy intermediate where both the leaving group (chloride) and the incoming nucleophile are attached to the carbon atom. The structure corresponding to the highest point on the reaction coordinate leading to and from this intermediate is the transition state.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the PES (reactants, products, intermediates) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and products (or intermediates) on the potential energy surface.

The insights gained from such computational studies are invaluable for predicting the feasibility of a reaction, understanding substituent effects, and guiding the design of new synthetic methodologies. For instance, by comparing the activation barriers for nucleophilic attack at different positions, one could predict the regioselectivity of a reaction. Similarly, by modeling the reaction with different nucleophiles, one could predict which would be most effective.

Hypothetical Reaction Coordinate for SNAr

The following table provides a conceptual representation of the data that would be generated from a DFT study on a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻). The energies are illustrative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Intermediate | Covalent adduct of the nucleophile | +8.5 |

| Transition State 2 (TS2) | Expulsion of the chloride ion | +12.7 |

| Products | 2-nucleophile-7-(trifluoromethyl)quinoline + Cl⁻ | -5.4 |

This table is a hypothetical representation and is not based on published experimental or computational data for this specific reaction.

The analysis of the electronic structure of the transition state, for example through Natural Bond Orbital (NBO) analysis, could provide further details on bond formation and breaking, charge distribution, and stabilizing interactions. nih.gov Such detailed computational analysis provides a microscopic view of the reaction mechanism that is often inaccessible through experimental means alone.

Advanced Research Applications and Pharmacological Investigations of 2 Chloro 7 Trifluoromethyl Quinoline Derivatives

The Quinoline (B57606) Scaffold as a Privileged Core in Drug Discovery Research

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in drug discovery. bldpharm.comresearchgate.net This term, first introduced in 1988, describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. enovationchem.comhoffmanchemicals.com The versatility of these frameworks allows for the creation of diverse compound libraries through the modification of functional groups, which can be optimized for potency and selectivity against various target families like enzymes, kinases, and G-protein coupled receptors. bldpharm.com

Quinoline and its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. google.combiosynth.commdpi.com The "druggability" and synthetic accessibility of the quinoline nucleus have made it a cornerstone in the development of numerous marketed drugs and a frequent subject of clinical trials. mdpi.com The inherent characteristics of privileged structures, such as good pharmacokinetic properties and the ability to present diverse interaction motifs, make them efficient starting points for developing high-quality lead compounds. bldpharm.comnih.gov

Explorations in Anticancer Research Applications

While the broader class of quinoline derivatives has been extensively studied for anticancer properties, specific research focusing solely on derivatives of 2-Chloro-7-(trifluoromethyl)quinoline is limited in publicly available literature. However, studies on closely related analogs provide insights into the potential applications and mechanisms that derivatives of this specific scaffold might exhibit.

In Vitro and In Vivo Antitumor Activity Assessments

Research on various substituted quinolines demonstrates their potential as cytotoxic agents against a wide range of human cancer cell lines. For instance, studies on 7-chloroquinolinehydrazones have shown potent cytotoxic activity, with submicromolar GI50 values across numerous cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated, with sulfonyl N-oxide versions showing significant cytotoxicity against colorectal and leukemia cell lines. nih.gov Another study on 2-chloro-3-substituted quinoline derivatives reported that some compounds exhibited better cytotoxic activity against four different human tumor cell lines than the standard drug 5-fluorouracil. These findings, while not directly pertaining to this compound, underscore the potential of the chloro-substituted quinoline core in cancer research.

Mechanisms of Action at the Cellular and Molecular Level (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. For example, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce significant apoptosis, particularly in triple-negative breast cancer cells (MDA-MB-231). nih.gov Studies on other quinoline derivatives have demonstrated the ability to cause cell cycle arrest at different phases. Derivatives of 2-chloro-7-methoxyquinoline, a structurally similar compound, were found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com Other quinoline compounds have been shown to arrest the cell cycle in the G2/M or S phases and to trigger apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases. tbzmed.ac.ir These mechanisms highlight the cellular pathways likely to be modulated by novel derivatives of this compound.

Receptor and Enzyme Targeting Studies (e.g., DNA Binding, Kinase Inhibition)

Quinoline derivatives exert their effects by interacting with various molecular targets crucial for cancer cell survival and proliferation. Kinase inhibition is a prominent mechanism, with numerous quinoline-based compounds being developed as inhibitors of receptor tyrosine kinases like EGFR, VEGFR-2, and c-Met, as well as intracellular signaling kinases like PI3K and mTOR. google.comnih.gov For instance, molecular docking studies of certain 7-chloroquinoline (B30040) derivatives suggest a high binding affinity for targets like PARP-1, Scr, and PI3K/mTOR. nih.gov Other research on 2-chloro-quinoline derivatives has identified them as potential inhibitors of Topoisomerase 1 and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The ability of the quinoline nitrogen to form hydrogen bonds in the hinge region of kinase ATP-binding sites is a key feature of this class of inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimal Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For quinoline derivatives, SAR analyses have revealed key structural features that govern their activity. georgiasouthern.edugeorgiasouthern.edunih.gov In a series of 7-chloro-(4-thioalkylquinoline) derivatives, it was found that the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other aromatic moieties correlated with cytotoxic activity. nih.gov For other quinoline-based anticancer agents, the nature and position of substituents on the quinoline ring and associated phenyl rings have been shown to be critical. For instance, the presence of specific electron-withdrawing or electron-donating groups can significantly enhance activity against certain cell lines. researchgate.net These principles would be instrumental in the rational design of future anticancer agents derived from this compound.

Investigations in Anti-infective Agent Development

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being famous examples of antimalarial drugs. Modern research continues to explore quinoline derivatives for a broad spectrum of anti-infective applications. benthamscience.comorientjchem.org

Investigations into various substituted quinolines have revealed promising activity against bacteria, fungi, and parasites. For example, certain 7-chloroquinoline derivatives have shown moderate antimycobacterial activity, suggesting they could be useful leads for new anti-tuberculosis drugs. researchgate.net Other studies on quinoline-based hybrids have identified compounds with potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, as well as antifungal activity against Cryptococcus neoformans. mdpi.com Furthermore, quinoline-metronidazole hybrids have been synthesized and shown to be effective against Leishmania donovani, the parasite responsible for visceral leishmaniasis, by inducing oxidative stress and apoptosis in the parasite. nih.gov While specific studies on the anti-infective properties of This compound derivatives are not prominent in the literature, the extensive research on related structures strongly suggests this would be a fruitful area for future investigation.

Antimalarial Research and Target Identification

The quinoline core is historically significant in antimalarial drug discovery, with quinine being the first major therapeutic agent, followed by synthetic analogs like chloroquine and mefloquine (B1676156). mdpi.comymerdigital.com Derivatives of this compound draw from the structural motifs of both 7-chloroquinolines (like chloroquine) and quinolines bearing trifluoromethyl groups (like mefloquine). nih.gov Research into hybrid molecules combining these pharmacophores aims to develop novel agents with enhanced efficacy, particularly against drug-resistant strains of Plasmodium falciparum. mesamalaria.org

The 7-chloroquinoline moiety is known to accumulate in the parasite's acidic digestive vacuole, a crucial aspect of its mechanism of action. mesamalaria.orgnih.gov Studies on 7-chloroquinoline derivatives show they exert schizonticidal activity, with a notable lag in the progression from the trophozoite stage. mesamalaria.org The introduction of less bulky side chains on such derivatives has been shown to improve antimalarial activity. mesamalaria.org

The trifluoromethyl group, as seen in the antimalarial drug mefloquine (which features two CF3 groups), is highly important for antimalarial activity. nih.gov The design of simpler 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has yielded compounds with high potency, sometimes exceeding that of chloroquine. nih.govmdpi.com For instance, certain N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives have shown IC50 values as low as 0.083 µM, demonstrating the promise of this structural class. nih.govmdpi.com

Target identification for quinoline-based antimalarials is an active area of research. While the traditional view involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, other targets have been identified. For chloroquine, this includes the disruption of glycolysis and energy metabolism within the parasite. nih.gov More recent studies have identified the P. falciparum type II NADH:quinone oxidoreductase (PfNDH2) as a novel enzyme target for quinolone-based inhibitors. acs.org Additionally, advanced genetic methods that allow for the conditional regulation of specific parasite genes are being used to validate the targets of antimalarial compounds, providing a systematic way to understand their mode of action. mesamalaria.org

| Compound Class | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amines | Two CF3 groups | Most active compound showed an IC50 of 0.083 µM, 3-fold more potent than chloroquine. | nih.govmdpi.com |

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) | 7-chloroquinoline core | Most active derivative (CQPA-26) had an IC50 of 1.29 µM. | mesamalaria.org |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) | 7-chloroquinoline core | Most active derivative (CQPPM-9) had an IC50 of 1.42 µM. | mesamalaria.org |

Antitubercular Activity and Mode of Action

Tuberculosis remains a global health threat, and the rise of multidrug-resistant (MDR-TB) strains necessitates the discovery of new therapeutic agents. psu.eduresearchgate.net Quinoline derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. rsc.orgnih.gov The 7-chloroquinoline scaffold, in particular, has been the focus of significant research.

Studies on 7-chloro-4-alkoxyquinoline derivatives, which are classic isosteres of 7-chloro-4-aminoquinolines, have been conducted to evaluate their activity against Mycobacterium tuberculosis. psu.edu This research indicated that the isosteric replacement of the amino group with an oxygen atom could produce derivatives with similar potency but an improved cytotoxicity profile. psu.edu The presence of the chlorine atom at the C-7 position and increased lipophilicity were identified as significant features for biological activity. psu.edu

Further investigations into 7-chloro-4-quinolinylhydrazone derivatives revealed compounds with significant minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv, with some showing activity comparable to first-line drugs like ethambutol. researchgate.net Molecular hybridization, which combines the quinoline nucleus with fragments of other active drugs like isoniazid (B1672263) or linezolid, represents another promising strategy. researchgate.net This approach has yielded derivatives with promising MIC values and relative non-toxicity to human cell lines. researchgate.net

The mode of action for many antitubercular quinoline derivatives involves the inhibition of essential mycobacterial enzymes. One key target is InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid synthesis, a vital component of the mycobacterial cell wall. frontiersin.org The merging of 4-carboxyquinoline with triazole motifs has produced compounds that effectively inhibit InhA. frontiersin.org Another potential target is the salicylate (B1505791) synthase MbtI, an enzyme essential for the mycobacterial siderophore machinery that is absent in humans. nih.gov

| Compound/Series | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Carboxyquinoline-triazole conjugate (5n) | M. tuberculosis | 12.5 | frontiersin.org |

| 7-chloro-4-quinolinylhydrazone (3f, 3i, 3o) | M. tuberculosis H37Rv | 2.5 | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 | mdpi.com |

Antibacterial and Antifungal Potentials

Beyond their specific applications against malaria and tuberculosis, derivatives of 2-chloroquinoline (B121035) exhibit a broader spectrum of antimicrobial activity. researchgate.netresearchgate.net The functionalization of the quinoline scaffold allows for the development of agents active against various bacterial and fungal pathogens, including drug-resistant strains. nih.govnih.gov

In antibacterial research, 2-chloroquinoline derivatives have been screened for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net Certain derivatives have shown potent activity, with MIC values as low as 12.5 µg/mL. researchgate.net Other research has focused on quinoline-based hybrids, such as quinoline-hydroxyimidazolium compounds. One such hybrid demonstrated a potent anti-staphylococcal effect, with an MIC of 2 µg/mL against Staphylococcus aureus, and also inhibited Klebsiella pneumoniae at higher concentrations. mdpi.com The development of quinoline-2-one derivatives has yielded compounds with significant activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov

In the realm of antifungal research, quinoline derivatives have shown promise against a range of pathogenic fungi. nih.gov Quinoline-based hydroxyimidazolium hybrids were tested against clinically important fungi, showing the most significant activity against Cryptococcus neoformans, with some derivatives achieving MIC values of 15.6 µg/mL. mdpi.com Activity against Candida albicans and various Aspergillus species was also observed, though generally at higher concentrations. mdpi.com The incorporation of fluorine into the quinoline structure is a known strategy to enhance biological activity, and various fluorinated quinoline analogs have demonstrated good antifungal properties. nih.gov For instance, certain fluorinated quinoline esters have shown over 80% activity against Sclerotinia sclerotiorum. nih.gov

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloroquinoline derivative (Compound 21) | Bacteria | 12.5 µg/mL | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | C. neoformans | 15.6 µg/mL | mdpi.com |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |

Antiviral Applications (e.g., HIV-1 Inhibitors)

The quinoline scaffold is a versatile platform for the development of antiviral agents targeting a range of viruses. nih.gov The introduction of a trifluoromethyl group, in particular, has been shown to significantly enhance the antiviral properties of various molecules. mdpi.com

Research into 2,8-bis(trifluoromethyl)quinoline derivatives, structurally related to the antimalarial mefloquine, has revealed potent activity against Zika virus (ZIKV). Some of these derivatives demonstrated stronger anti-ZIKV activity than mefloquine itself, with EC50 values in the sub-micromolar range. nih.gov Similarly, N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives have also been identified as potent inhibitors of the Zika virus. nih.gov

| Compound Class | Viral Target | Reported Activity | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivative (141a) | Zika Virus (ZIKV) | EC50 = 0.8 µM; SI = 243 | nih.gov |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (Compound 2) | Zika Virus (ZIKV) | EC50 = 0.8 ± 0.07 µM | nih.gov |

| Multi-substituted quinolines | HIV-1 Integrase (ALLINIs) | Potent inhibition of viral replication; activity dependent on substitution pattern. | mdpi.com |

| gp120 Antagonist (NBD-14204) | HIV-1 Envelope | IC50 range of 0.24–0.9 µM against clinical isolates. | nih.gov |

Fluorescent Probe and Bioimaging Research Applications

Fluorescent small molecules are indispensable tools in biomedical research, enabling the visualization of cellular structures and dynamic biological processes in real-time. nih.gov The quinoline scaffold is a highly attractive core structure for designing such probes due to its inherent fluorescence and synthetic versatility, which allows for the fine-tuning of its photophysical properties. nih.govnih.gov

Design of Environment-Sensitive Fluorophores

A key strategy in designing fluorescent probes is the creation of a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are attached to a π-conjugated scaffold (D-π-A). nih.gov This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, making the fluorophore's emission properties (like wavelength and intensity) sensitive to the polarity of its surrounding environment. Such probes are known as solvatochromic fluorophores.

The quinoline ring serves as an excellent π-scaffold for this purpose. nih.gov Researchers have designed highly tunable quinoline-based core scaffolds with multiple domains for functionalization. For example, an electron-donating group like dimethylamine (B145610) can be placed at the 7-position to "push" electron density into the quinoline core. nih.gov The 2- and 4-positions can then be functionalized with various electron-withdrawing or -donating groups to modulate the "pull" and fine-tune the photophysical properties. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the 7-position would significantly alter the electronic properties of the scaffold, providing a different approach to creating environment-sensitive probes. These rationally designed scaffolds can be used to develop probes that respond to changes in intracellular pH or viscosity, which are linked to various cellular functions and disease states. nih.govcrimsonpublishers.com

Development of Organelle-Specific Live Cell Imaging Probes

For a fluorescent probe to be useful in cell biology, it often needs to localize to a specific subcellular compartment or organelle. Building upon the design of environment-sensitive quinoline fluorophores, researchers can incorporate specific targeting moieties to direct the probe to locations like the mitochondria, lysosomes, or lipid droplets. crimsonpublishers.comsigmaaldrich.com

The synthetic accessibility of the quinoline scaffold allows for the late-stage introduction of these targeting groups. nih.govnih.gov For instance, a lipophilic cation could be added to target mitochondria, or a morpholine (B109124) group could be used to target lysosomes. This strategy has been successfully used to create quinoline-based probes for a variety of bioimaging applications. crimsonpublishers.com

One notable application is the development of pH-sensitive quinoline probes for live-cell imaging. nih.gov These probes can exhibit a unique two-stage fluorescence response to intracellular pH, allowing for the visualization of pH gradients within cells. nih.gov Other quinoline-based probes have been developed to visualize changes in intracellular viscosity in living cells and even in whole organisms like zebrafish. crimsonpublishers.com The versatility of the quinoline core, combined with rational design principles, continues to drive the discovery of novel probes for advanced bioimaging. crimsonpublishers.comresearchgate.net

Applications in Agricultural Chemistry as Bioactive Agents

The quest for novel and effective pesticides is a continuous effort in agricultural chemistry to manage crop losses due to insect pests. nih.gov Quinoline derivatives have emerged as a promising class of compounds due to their diverse biological activities. google.com The presence of a trifluoromethyl group is a common feature in many modern agrochemicals, known to enhance the biological efficacy and stability of the molecule. nih.gov Similarly, the incorporation of a chlorine atom can significantly influence the pesticidal properties of a compound. nih.gov

Although specific studies on this compound for agricultural use are not extensively documented, research on similar structures, such as 7-chloroquinoline derivatives, offers a strong rationale for their investigation. These studies form a basis for predicting the potential bioactivities of this compound derivatives.

Research into derivatives of 7-chloroquinoline has demonstrated their potential as both insecticidal and antifeedant agents against significant agricultural pests like the fall armyworm (Spodoptera frugiperda). nih.gov In one such study, a series of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives were synthesized and evaluated for their bioactivity. nih.gov

The insecticidal activity was determined by the lethal dose (LD₅₀) required to cause 50% mortality in the larvae. One of the derivatives, a triazolyl-quinoline hybrid (compound 6 in the study), exhibited a significant insecticidal effect with an LD₅₀ of 0.65 mg/g of insect. nih.gov This potency, while less than the commercial insecticide methomyl, highlights the potential of the chloro-quinoline scaffold in developing new insecticidal compounds. nih.gov

In addition to direct toxicity, the antifeedant properties of these compounds were also assessed. The effective concentration (CE₅₀) required to inhibit feeding by 50% was measured. One of the synthesized hybrids (compound 4 in the study) was identified as the most potent antifeedant, with a CE₅₀ of 162.1 µg/mL. nih.gov This compound displayed a substantial antifeedant index, ranging from 56% to 79% at concentrations between 250 and 1000 µg/mL, indicating its ability to deter feeding and protect crops from damage. nih.gov

These findings suggest that derivatives of this compound could exhibit similar or potentially enhanced insecticidal and antifeedant properties, making them viable candidates for further research and development in the field of agricultural chemistry.

Interactive Data Table: Insecticidal Activity of 7-Chloroquinoline Derivatives against S. frugiperda

| Compound Reference | Molecular Structure | LD₅₀ (mg/g insect) |

| Triazolyl-quinoline hybrid 6 | Derivative of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | 0.65 |

| Methomyl (Reference) | Commercial Insecticide | 0.34 |

Interactive Data Table: Antifeedant Activity of 7-Chloroquinoline Derivatives against S. frugiperda

| Compound Reference | Molecular Structure | CE₅₀ (µg/mL) | Antifeedant Index (%) at 250-1000 µg/mL |

| Triazolyl-quinoline hybrid 4 | Derivative of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | 162.1 | 56-79 |

Environmental Impact and Degradation Studies of Fluorinated Quinoline Compounds

Environmental Fate and Persistence Studies of Organofluorine Compounds

Research on other fluorinated compounds, such as fluoroquinolone antibiotics and fluorinated pesticides, indicates that their persistence in the environment is a significant concern. tandfonline.comkpu.canih.gov For example, studies on the herbicide trifluralin, which contains a trifluoromethyl group, have shown it to have a long half-life in soil. nih.gov The persistence of such compounds can be influenced by various environmental factors, including soil type, pH, temperature, and microbial activity. kpu.ca Given the stable nature of the trifluoromethyl group and the quinoline (B57606) ring, it is plausible that 2-Chloro-7-(trifluoromethyl)quinoline would exhibit a degree of persistence in the environment. The chlorine atom attached to the quinoline ring may also influence its environmental behavior, potentially affecting its sorption to soil particles and its bioavailability.

Table 1: Factors Influencing the Environmental Persistence of Organofluorine Compounds

| Factor | Influence on Persistence |

| Carbon-Fluorine Bond Strength | High bond energy leads to resistance to cleavage, increasing persistence. nih.gov |

| Soil Organic Matter | Can lead to sorption, reducing bioavailability but potentially increasing long-term persistence. |

| Microbial Activity | Biodegradation can reduce persistence, but the C-F bond is often resistant to microbial attack. doi.org |

| pH | Can affect hydrolysis rates and the speciation of ionizable compounds, influencing their fate. |

| Photodegradation | Sunlight can induce degradation, especially for aromatic compounds. nih.gov |

Biodegradation and Photodegradation Pathways in Environmental Systems

The degradation of this compound in the environment would likely occur through biotic (biodegradation) and abiotic (photodegradation) pathways.

Biodegradation: Microbial metabolism is a key process for the breakdown of many organic pollutants. Studies on the biodegradation of the parent compound, quinoline, have shown that various bacteria can utilize it as a source of carbon and nitrogen. nih.govnih.gov The typical initial step in the aerobic biodegradation of quinoline is hydroxylation, leading to the formation of 2-hydroxyquinoline (B72897) (quinolinone). nih.govosti.gov This is then followed by further oxidation and ring cleavage.

However, the presence of substituents on the quinoline ring can significantly alter the biodegradation pathway and rate. The trifluoromethyl group (-CF3) is known to be highly resistant to microbial degradation due to the strength of the C-F bonds. doi.org Research on the microbial metabolism of fluorinated drugs has shown that while some biotransformations can occur, the fluorinated moieties often remain intact. doi.org The chlorine atom at the 2-position of this compound may also influence its susceptibility to microbial attack. In some cases, halogenated compounds can be subject to reductive dehalogenation under anaerobic conditions, but this has not been specifically studied for this compound.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is another important environmental fate process, particularly for aromatic compounds like quinolines. nih.govacs.org Studies on the photolysis of fluorinated pesticides have demonstrated that it can be a significant degradation pathway, sometimes leading to defluorination. nih.gov The absorption of UV radiation can excite the molecule, leading to bond cleavage and the formation of reactive intermediates. For this compound, photodegradation in sunlit surface waters or on soil surfaces could potentially lead to the cleavage of the C-Cl or C-C bonds, or even the more recalcitrant C-F bonds under certain conditions. The degradation of the dye Quinoline Yellow has been shown to be achievable through photocatalysis. mdpi.com

Research on Metabolites and Transformation Products of Fluorinated Quinolines

There is no specific information available on the metabolites and transformation products of this compound. However, based on the known degradation pathways of similar compounds, potential transformation products can be inferred.

Potential Biodegradation Products: If biodegradation of this compound were to occur, it might proceed through hydroxylation of the quinoline ring, similar to the parent compound. nih.gov This could potentially lead to the formation of hydroxylated derivatives. However, the recalcitrance of the trifluoromethyl group suggests that it would likely remain intact in the initial stages of degradation. doi.org

Potential Photodegradation Products: Photodegradation could lead to a variety of transformation products. For instance, photolysis of fluorinated pesticides has been shown to produce defluorinated compounds, where the fluorine atoms are removed from the molecule. nih.gov It is also possible that the chlorine atom could be cleaved from the ring, leading to the formation of 7-(trifluoromethyl)quinoline (B1331143). Further degradation could result in the cleavage of the quinoline ring itself.

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Potential Products |

| Biodegradation | Hydroxylated this compound derivatives |

| Photodegradation | 7-(Trifluoromethyl)quinoline, Defluorinated quinolines, Ring-cleavage products |

It is important to note that these are hypothesized products based on the behavior of related compounds, and further research is needed to identify the actual metabolites and transformation products of this compound.

Ecotoxicological Assessments and Bioaccumulation Potential in Aquatic and Terrestrial Systems

Direct ecotoxicological data for this compound is not available in the reviewed literature. However, the ecotoxicity of the parent compound, quinoline, has been studied. Quinoline is known to be toxic to a range of aquatic organisms. epa.govepa.gov

The presence of the trifluoromethyl group and a chlorine atom could potentially increase the toxicity and bioaccumulation potential of the molecule compared to the parent quinoline. Halogenated and fluorinated compounds often exhibit increased lipophilicity, which can lead to greater bioaccumulation in the fatty tissues of organisms. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential for bioaccumulation. While an experimental Log Kow for this compound is not available, its structure suggests it would be a lipophilic compound.

The potential for adverse effects on aquatic and terrestrial organisms would need to be assessed through standardized ecotoxicity tests. These tests would evaluate the compound's effects on representative species from different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish.

Table 3: Summary of Potential Ecotoxicological Concerns

| Endpoint | Potential Concern based on Related Compounds |

| Aquatic Toxicity | Potential for toxicity to algae, invertebrates, and fish, similar to or greater than quinoline. |

| Terrestrial Toxicity | Potential for adverse effects on soil microorganisms and invertebrates. |

| Bioaccumulation | The lipophilic nature suggests a potential for bioaccumulation in food webs. |

Given the lack of specific data, a precautionary approach would be warranted, assuming that this compound may be persistent, bioaccumulative, and toxic (PBT) until sufficient data becomes available to make a full environmental risk assessment.

Future Research Directions and Emerging Avenues

Rational Design and Discovery of Novel Quinoline-Based Molecules

The discovery of new therapeutic agents increasingly relies on the rational design of molecules that can interact with specific biological targets. nih.gov The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous approved drugs. nih.govnih.gov The presence of a trifluoromethyl (-CF3) group, as seen in 2-Chloro-7-(trifluoromethyl)quinoline, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. rsc.orgmdpi.com

A rational design approach would involve:

Structure-Activity Relationship (SAR) Studies: Systematically replacing the chlorine atom with various moieties to probe the effect on biological activity.

Bioisosteric Replacement: Introducing groups that mimic other functionalities to optimize pharmacokinetic and pharmacodynamic profiles.

Target-Focused Design: Using the known binding modes of other quinoline-based drugs to design derivatives of this compound aimed at specific enzymes or receptors. nih.gov

The table below outlines potential modifications and their rationale in the design of new molecules from the this compound core.

| Modification Site | Proposed Functional Group | Design Rationale | Potential Target Class |

| C-2 (replacing Cl) | Substituted anilines | Enhance binding affinity through hydrogen bonding and hydrophobic interactions. | Kinases, Receptors |

| C-2 (replacing Cl) | Piperazine derivatives | Improve solubility and pharmacokinetic properties; common in kinase inhibitors. | Kinases (e.g., PI3K, mTOR) |

| C-2 (replacing Cl) | Amino acid esters | Create prodrugs to enhance bioavailability. | Various enzymes |

| C-2 (replacing Cl) | Heterocyclic rings (e.g., imidazole, triazole) | Introduce additional points of interaction with biological targets. | Various enzymes, Receptors |

Integration of Advanced Synthetic and Computational Methodologies for Expedited Research

To accelerate the discovery and optimization of new molecules derived from this compound, the integration of modern synthetic and computational techniques is essential. High-throughput experimentation (HTE) and computational screening can dramatically reduce the time and resources required to identify promising lead compounds. acs.orgewadirect.com

Advanced Synthetic Methodologies:

High-Throughput Synthesis: Utilizing parallel synthesis and microdroplet reaction technologies can rapidly generate a large library of derivatives. nih.govnih.gov This allows for the efficient screening of numerous structural variations to build comprehensive SAR data.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improving yield, safety, and scalability, which is particularly useful for reactions that are difficult to control in batch processes. acs.org

Photocatalysis: Visible-light photocatalysis provides mild and efficient conditions for forging complex bonds, enabling novel transformations on the quinoline scaffold that might be challenging with traditional thermal methods. acs.orgacs.org

Computational Methodologies:

Virtual Screening: Using computational models of biological targets, large virtual libraries of this compound derivatives can be screened to predict binding affinities and identify potential hits before committing to chemical synthesis. ewadirect.com

Molecular Docking: This technique can predict the binding orientation of a molecule within the active site of a protein, providing insights into key interactions that drive potency and selectivity. This is crucial for guiding the rational design of more effective compounds. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to understand the electronic properties of the quinoline derivatives, helping to explain reactivity and interaction strengths.

The following table compares traditional and advanced methodologies for expediting research on quinoline derivatives.

| Methodology | Traditional Approach | Advanced/Integrated Approach | Key Advantage of Advanced Approach |

| Synthesis | One-at-a-time batch synthesis | Parallel synthesis, Flow chemistry, Microdroplet reactions | Speed, Scalability, Efficiency, Safety acs.orgnih.gov |

| Screening | Sequential biological testing | High-throughput screening (HTS), Virtual screening | Massive parallel data generation, Reduced cost ewadirect.com |

| Optimization | Iterative synthesis and testing cycles | Molecular docking, Predictive modeling | Data-driven design, Faster optimization cycles nih.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies in Medicinal Chemistry

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The "one target, one drug" paradigm is often insufficient, leading to the emergence of polypharmacology—the design of single molecules that can modulate multiple targets simultaneously. nih.gov This multi-target approach can offer improved efficacy and a lower likelihood of developing drug resistance. nih.gov

Quinoline derivatives are well-suited for multi-target drug design. nih.gov For example, a single quinoline-based molecule might be designed to inhibit multiple protein kinases (e.g., VEGFR, EGFR) that are crucial for tumor growth and angiogenesis. nih.govnih.gov The this compound scaffold is an attractive starting point for such endeavors. The C-2 position can be functionalized with a moiety known to bind to one target, while the quinoline core, influenced by the C-7 trifluoromethyl group, could interact with another.